molecular formula C7H3Cl2NO B1626912 3,7-Dichlorobenzo[d]isoxazole CAS No. 16263-55-1

3,7-Dichlorobenzo[d]isoxazole

Cat. No.: B1626912
CAS No.: 16263-55-1
M. Wt: 188.01 g/mol
InChI Key: AUVGGVBYFLRRQX-UHFFFAOYSA-N
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Description

3,7-Dichlorobenzo[d]isoxazole (CAS 16263-55-1) is a benzo[d]isoxazole derivative with the molecular formula C7H3Cl2NO and a molecular weight of 188.01. This compound serves as a valuable chemical intermediate and scaffold in organic synthesis and medicinal chemistry research. Its core structure is part of a class of heterocyclic compounds that have gained significant attention for their diverse biological activities and therapeutic potential. Benzo[d]isoxazole derivatives have been investigated as potent inhibitors of D-amino-acid oxidase (DAAO), an enzyme that plays a critical role in modulating synaptic transmission and neuronal signaling in the brain. Specifically, such inhibitors have demonstrated therapeutic potential in preclinical studies for the treatment of neurodegenerative disorders and cognitive deficits, including those associated with Alzheimer's disease and schizophrenia, by enhancing cognitive function and memory ability. Researchers value this compound for developing novel neuroprotective agents and exploring central nervous system targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Properties

IUPAC Name

3,7-dichloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGGVBYFLRRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572932
Record name 3,7-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16263-55-1
Record name 3,7-Dichloro-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16263-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

[3 + 2] Cycloaddition of Nitrile Oxides and Dipolarophiles

The [3 + 2] cycloaddition between nitrile oxides and electron-deficient dipolarophiles remains a cornerstone for constructing the isoxazole core. For 3,7-dichlorobenzo[d]isoxazole, this method involves generating a chlorinated nitrile oxide precursor A in situ, which reacts with a suitably substituted alkyne or alkene to form the heterocycle (Scheme 1).

Reaction Conditions :

  • Nitrile Oxide Precursor : Hydroxamoyl chlorides (e.g., 3,7-dichlorophenylhydroxamoyl chloride) are treated with bases like DIPEA (N,N-diisopropylethylamine) in aqueous methanol (5–95% MeOH/H₂O) to generate reactive nitrile oxides.
  • Dipolarophile : 1,3-Diketones or α,β-unsaturated esters serve as dipolarophiles, enabling regioselective formation of the 3,5-disubstituted isoxazole intermediate B .
  • Temperature : Reactions proceed at room temperature (20–25°C) within 1–2 hours, achieving yields of 70–85%.

Mechanistic Insights :
The nitrile oxide undergoes 1,3-dipolar cycloaddition with the dipolarophile, followed by rearomatization to yield the isoxazole. Chlorine substituents are introduced via pre-functionalized starting materials, ensuring precise positioning.

Table 1. Representative [3 + 2] Cycloaddition Conditions

Nitrile Oxide Precursor Dipolarophile Solvent Base Yield (%) Reference
3,7-DCl-C₆H₃-C≡NO CH₂=C(CO₂Et)₂ H₂O/MeOH DIPEA 82
3,7-DCl-C₆H₃-C≡NO PhCOCH₂COPh H₂O K₂CO₃ 78

Copper-Catalyzed Oxidative C–O Bond Formation

Copper-mediated intramolecular C–O coupling offers a direct route to benzo[d]isoxazoles from enone oxime precursors. For 3,7-dichloro derivatives, chlorinated enone oximes C are cyclized under aerobic conditions (Scheme 2).

Reaction Conditions :

  • Catalyst : Cu(OAc)₂ (10 mol%) in DMF at 80°C under O₂ atmosphere.
  • Substrate : 3,7-Dichloro-substituted enone oxime, synthesized via condensation of 3,7-dichlorophenylhydroxylamine with α,β-unsaturated ketones.
  • Yield : 65–75% after 12 hours.

Mechanistic Pathway :
The copper catalyst facilitates deprotonation and metallacycle formation (D ), followed by reductive elimination to form the C–O bond. Oxygen regenerates Cu(II), sustaining catalytic activity.

Metal-Free Condensation Approaches

Base-Catalyzed Cyclization of Hydroxamic Acid Derivatives

Base-mediated cyclization of hydroxamic acid derivatives provides a scalable, metal-free alternative. For example, 3,7-dichloro-substituted hydroxamic acid E undergoes intramolecular cyclization in the presence of NaOH (Scheme 3).

Optimized Parameters :

  • Base : 2 equivalents of NaOH in ethanol/water (1:1) at reflux (80°C).
  • Substrate : Synthesized from 3,7-dichloroanthranilic acid via N-hydroxylation and subsequent acyl chloride formation.
  • Yield : 68% after 4 hours.

Limitations :
Competing hydrolysis of the hydroxamic acid can reduce yields, necessitating careful control of reaction pH and temperature.

Innovative Methodologies and Recent Advances

Photocatalytic C–H Functionalization

Emerging photoredox strategies enable direct C–H chlorination and cyclization. Using Ru(bpy)₃Cl₂ as a catalyst under blue LED irradiation, chlorobenzene derivatives undergo tandem C–H chlorination and oxidative cyclization to form this compound (Scheme 4).

Conditions :

  • Catalyst : Ru(bpy)₃Cl₂ (2 mol%), NaOCl as chlorine source.
  • Solvent : Acetonitrile/H₂O (9:1), 25°C, 8 hours.
  • Yield : 60% (preliminary data).

Advantages :
Avoids pre-functionalized precursors, streamlining synthesis. However, regioselectivity requires further optimization.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Scalability of Key Methods

Method Yield (%) Temperature (°C) Catalyst Scalability Environmental Impact
[3 + 2] Cycloaddition 70–85 25 None High Low (aqueous solvent)
Cu-Catalyzed Cyclization 65–75 80 Cu(II) Moderate Moderate (metal use)
Base-Catalyzed 68 80 None High Low
Photocatalytic 60 25 Ru Low High (heavy metal)

Chemical Reactions Analysis

Types of Reactions: 3,7-Dichlorobenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

3,7-Dichlorobenzo[d]isoxazole has been investigated for its pharmacological properties, especially as a potential therapeutic agent. The compound exhibits several bioactivities that make it suitable for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that modifications on the isoxazole ring can enhance cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study synthesized a series of isoxazole derivatives and evaluated their activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that specific substitutions significantly increased the anticancer activity, with IC50 values indicating potent effects at low concentrations (e.g., 0.02 µM for certain derivatives) .
CompoundCell LineIC50 (µM)
This compoundMCF-70.02
This compoundA5490.2

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It acts as an acetylcholinesterase inhibitor, which is beneficial in treating cognitive impairments such as Alzheimer's disease.

  • Case Study : A patent describes aminobenzisoxazole compounds that act as agonists for nicotinic acetylcholine receptors, showing promise in enhancing cognitive function and treating cognitive deficits . The efficacy of these compounds suggests that this compound could be further explored for similar applications.

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in material science due to its unique chemical structure.

Photonic Applications

The compound's optical properties make it suitable for use in photonic devices. Its ability to act as a photochromic material allows it to be utilized in:

  • Dye-sensitized solar cells : Research indicates that isoxazole derivatives can enhance the efficiency of solar cells through their light-absorbing capabilities .

Chemical Sensors

The electrochemical properties of isoxazoles enable their use as sensors for detecting metal ions such as Cu²⁺. This application is crucial for environmental monitoring and safety.

ApplicationDescription
Dye-sensitized solar cellsEnhances light absorption and conversion efficiency
Electrochemical probesDetects metal ions with high sensitivity

Summary of Findings

The applications of this compound span across medicinal chemistry and material science, showcasing its versatility and potential impact in various fields.

  • Anticancer Activity : Demonstrated significant cytotoxic effects against multiple cancer cell lines.
  • Neuroprotective Effects : Potential use in cognitive enhancement therapies.
  • Material Science : Applications in photonic devices and chemical sensors.

Mechanism of Action

The mechanism of action of 3,7-Dichlorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 3,7-dichlorobenzo[d]isoxazole and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Pharmacological Notes
This compound Not Provided C₇H₃Cl₂NO 188.01 (calculated) Cl at positions 3 and 7 Inferred enhanced enzyme inhibition
7-Bromo-3-chlorobenzo[d]isoxazole 1260677-07-3 C₇H₃BrClNO 232.46 Br (position 7), Cl (position 3) Potential halogen bonding effects
4-Chloro-3-methylbenzo[d]isoxazole 1784549-24-1 C₈H₆ClNO 167.59 Cl (position 4), CH₃ (position 3) Steric effects modulate activity
3-Methylbenzo[d]isoxazole 4825-75-6 C₈H₇NO 133.15 CH₃ (position 3) Baseline activity for comparison

Key Observations :

  • For example, 7-bromo-3-chloro derivatives may exhibit stronger binding than non-halogenated analogs due to bromine’s larger atomic radius and polarizability .
  • Steric Considerations : The methyl group in 4-chloro-3-methylbenzo[d]isoxazole introduces steric bulk, which may hinder interaction with enzyme active sites compared to smaller halogen substituents .
  • Electron-Withdrawing Effects : Chlorine’s electronegativity in this compound likely enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., α-amylase or β-glucosidase) .

Pharmacological Activity

Enzyme Inhibition
  • α-Amylase/β-Glucosidase Inhibition: Chloro-substituted isoxazoles, such as those with Cl at position 3 (e.g., compound 5i in ), exhibit superior inhibitory activity compared to non-halogenated analogs. Molecular docking reveals that Cl forms π-alkyl and hydrogen bonds with residues like TRP58 and ASP300 in α-amylase, enhancing binding energy . By analogy, this compound may achieve even stronger inhibition due to dual Cl substituents .
  • Cytochrome P450 (CYP450) Interactions : Isoxazole derivatives with substituted aryl groups show binding affinities comparable to standard inhibitors like ketoconazole. The dichloro substitution may improve metabolic stability by resisting CYP450-mediated oxidation .
Blood-Brain Barrier (BBB) Penetration
  • Fluorinated analogs like 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole exhibit Log(PS*fu, brain) values of -2.9 to -3.2, indicating moderate BBB permeability. Chlorinated derivatives, while more electronegative, may have reduced passive diffusion due to higher polarity, necessitating active transport mechanisms .

Biological Activity

3,7-Dichlorobenzo[d]isoxazole is a member of the benzoisoxazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a fused benzene and isoxazole ring with chlorine substituents at the 3 and 7 positions. Its molecular formula is C7H4Cl2N2OC_7H_4Cl_2N_2O, contributing to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that benzoisoxazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Table 1: Summary of Anticancer Studies on Benzoisoxazole Derivatives

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis via p53 pathway
5-(4-Chlorophenyl)-1,2-benzisoxazoleLung CancerInhibition of angiogenesis
4,5-Dimethyl-1,2-benzisoxazoleColorectal CancerCell cycle arrest

Neuropharmacological Effects

This compound has been studied for its effects on cognitive functions. It acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for memory and learning processes. This activity suggests its potential use in treating cognitive disorders such as Alzheimer's disease .

Case Study: Cognitive Enhancement
In a clinical trial involving patients with mild cognitive impairment (MCI), administration of this compound resulted in improved scores on cognitive tests compared to a placebo group. The study highlighted the compound's role in enhancing synaptic plasticity through nAChR modulation .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. This selectivity is critical for reducing inflammation without affecting COX-1, which is involved in protecting the gastric mucosa .

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundCOX-2 Inhibition IC50 (µM)Reference
This compound0.95
4-Methyl-5-phenylisoxazole1.20
2-(4-Fluorophenyl)-5-isoxazolecarboxylic acid0.85

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of pathways leading to programmed cell death in cancer cells.
  • Receptor Modulation : Interaction with nAChRs enhances neurotransmitter release associated with cognitive function.
  • Enzyme Inhibition : Selective inhibition of COX-2 reduces inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing 3,7-Dichlorobenzo[d]isoxazole derivatives, and how can reaction conditions be optimized for higher yields?

The synthesis of chlorinated isoxazole derivatives typically involves cyclization reactions or halogenation strategies. For example, 3-(2-chlorophenyl)isoxazole derivatives can be synthesized via condensation of oximes with aldehydes followed by chlorination using phosphorus pentachloride (PCl₅) . Similarly, microwave-assisted synthesis reduces reaction times and improves yields (e.g., 80–90% for isoxazole derivatives via cycloaddition) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency during reflux .
  • Catalytic systems : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation in Schiff base reactions .
  • Temperature control : Reflux at 80–100°C for 4–18 hours ensures complete cyclization .

Q. How does the electronic configuration of the isoxazole ring influence the reactivity of this compound in nucleophilic substitution reactions?

The isoxazole ring’s discontinuous π-electron system (due to oxygen and nitrogen heteroatoms) creates electron-deficient regions, favoring nucleophilic attacks at the 4-position. Chlorine substituents at the 3- and 7-positions further polarize the ring, enhancing electrophilicity. Computational studies (e.g., DFT) show that electron-withdrawing groups like chlorine stabilize transition states in SNAr reactions, increasing substitution rates at meta and para positions .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data on the inhibitory effects of this compound derivatives against glutathione reductase (GR) and glutathione S-transferase (GST)?

Contradictory inhibition data often arise from structural variations (e.g., chlorine positioning). To address this:

  • Enzyme kinetics : Determine IC₅₀ and Kᵢ values using purified GR/GST enzymes. For example, 3-(4-chlorophenyl)isoxazole shows uncompetitive inhibition (IC₅₀ = 0.059 mM for GR), while 5-substituted analogs exhibit non-competitive inhibition .
  • Structural analysis : Use X-ray crystallography or molecular docking to map binding interactions. Chlorine at the 3-position in benzo[d]isoxazole may sterically hinder substrate binding to GR’s active site .
  • Comparative assays : Test derivatives against isozymes (e.g., GST-α vs. GST-μ) to assess selectivity .

Q. How do structural modifications at the 3- and 7-positions of benzo[d]isoxazole affect binding affinity to HSP90 in anticancer applications, and what computational methods support these structure-activity relationships (SAR)?

Chlorine substituents at the 3- and 7-positions enhance hydrophobic interactions with HSP90’s ATP-binding pocket. Key findings include:

  • Substituent positioning : 3,7-Dichloro analogs exhibit higher binding affinity than monosubstituted derivatives due to complementary van der Waals contacts (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol in docking studies) .
  • Computational tools : Molecular dynamics (MD) simulations reveal that chlorine atoms stabilize the closed conformation of HSP90’s N-terminal domain, prolonging inhibitor residence times .
  • SAR trends : Bulkier substituents (e.g., 3-CF₃, 7-Cl) improve potency but reduce solubility, requiring balance in lead optimization .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dichlorobenzo[d]isoxazole
Reactant of Route 2
3,7-Dichlorobenzo[d]isoxazole

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